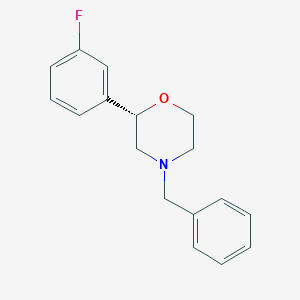
(2S)-4-Benzyl-2-(3-fluorophenyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-4-Benzyl-2-(3-fluorophenyl)morpholine is a chiral morpholine derivative characterized by the presence of a benzyl group at the 4-position and a 3-fluorophenyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-Benzyl-2-(3-fluorophenyl)morpholine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzyl bromide and 3-fluoroaniline.
Formation of Intermediate: The initial step involves the formation of an intermediate by reacting benzyl bromide with 3-fluoroaniline under basic conditions to form N-benzyl-3-fluoroaniline.
Cyclization: The intermediate is then subjected to cyclization using ethylene oxide or a similar reagent to form the morpholine ring.
Chiral Resolution: The final step involves chiral resolution to obtain the (2S)-enantiomer of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Continuous Flow Chemistry: This method allows for the continuous production of the compound, improving efficiency and scalability.
Catalytic Methods: The use of catalysts can enhance reaction rates and selectivity, making the process more cost-effective.
Chemical Reactions Analysis
Types of Reactions
(2S)-4-Benzyl-2-(3-fluorophenyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and fluorophenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of benzyl alcohol derivatives.
Reduction: Formation of reduced morpholine derivatives.
Substitution: Formation of substituted benzyl or fluorophenyl derivatives.
Scientific Research Applications
(2S)-4-Benzyl-2-(3-fluorophenyl)morpholine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-4-Benzyl-2-(3-fluorophenyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-(4-fluorophenyl)pyrrolidine: Similar in structure but with a pyrrolidine ring instead of a morpholine ring.
trans-[2-(4-Fluorophenyl)cyclopropyl]amine Hydrochloride: Contains a cyclopropyl group instead of a benzyl group.
Cyclopropanemethanol, 2-[[2,4-dimethyl-5-pyrimidinyl)oxy]methyl]-2-(3-fluorophenyl): Features a cyclopropane ring and a pyrimidinyl group.
Uniqueness
(2S)-4-Benzyl-2-(3-fluorophenyl)morpholine is unique due to its specific combination of a benzyl group and a 3-fluorophenyl group on a morpholine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
920798-60-3 |
|---|---|
Molecular Formula |
C17H18FNO |
Molecular Weight |
271.33 g/mol |
IUPAC Name |
(2S)-4-benzyl-2-(3-fluorophenyl)morpholine |
InChI |
InChI=1S/C17H18FNO/c18-16-8-4-7-15(11-16)17-13-19(9-10-20-17)12-14-5-2-1-3-6-14/h1-8,11,17H,9-10,12-13H2/t17-/m1/s1 |
InChI Key |
FLJPXHBOXRKYIM-QGZVFWFLSA-N |
Isomeric SMILES |
C1CO[C@H](CN1CC2=CC=CC=C2)C3=CC(=CC=C3)F |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















